N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
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Overview
Description
“N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide” is a chemical compound with the molecular formula C18H20FN3O and a molecular weight of 313.37 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an ethylphenyl group, a fluorophenyl group, and a piperazine group, all connected by amide and acetamide linkages .Scientific Research Applications
Piperazine Derivatives for Therapeutic Use
Piperazine derivatives, including the compound , have been extensively studied for their therapeutic uses across a range of medical conditions. These compounds are significant for their versatility in drug design, offering a broad spectrum of pharmacological activities. Piperazine itself is a critical scaffold in the development of drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protective, anti-inflammatory properties, and is also used in imaging agents. Modification of the substituents on the piperazine ring significantly impacts the pharmacokinetic and pharmacodynamic properties of the resultant molecules, suggesting a broad potential for the design of drug-like elements for various diseases (Rathi et al., 2016).
Contributions to Pharmacophoric Groups
Arylcycloalkylamines, including phenyl piperidines and piperazines, are crucial pharmacophoric groups in antipsychotic agents. The presence of arylalkyl substituents can significantly enhance the potency and selectivity of binding affinity at D(2)-like receptors. This indicates the essential role of piperazine derivatives in developing agents with high selectivity and potency for treating psychological disorders (Sikazwe et al., 2009).
Anti-Mycobacterial Activity
Piperazine and its analogues have demonstrated significant potential in combating Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review of anti-mycobacterial compounds incorporating piperazine as a vital building block highlights the importance of this scaffold in designing effective anti-TB molecules. This underscores the potential for developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Environmental Applications
Beyond therapeutic uses, piperazine derivatives have also been explored for environmental applications. For instance, the adsorptive elimination of contaminants from water using compounds like acetaminophen highlights the broader utility of these derivatives in environmental protection and pollution mitigation efforts (Igwegbe et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been found to target theryanodine receptor (RyR) . The ryanodine receptor plays a crucial role in the regulation of intracellular calcium levels, which is vital for various cellular processes.
Mode of Action
Compounds with similar structures have been suggested to act asactivators of the ryanodine receptor . This implies that they may enhance the release of calcium from intracellular stores, thereby affecting cellular processes that depend on calcium signaling.
Biochemical Pathways
Given its potential role as a ryanodine receptor activator, it can be inferred that it may influencecalcium-dependent signaling pathways . These pathways regulate a wide range of cellular functions, including muscle contraction, neurotransmitter release, and cell growth.
Result of Action
Based on the potential activation of the ryanodine receptor, it can be speculated that this compound may induce changes in intracellular calcium levels, leading to altered cellular functions .
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O/c1-2-16-3-7-18(8-4-16)22-20(25)15-23-11-13-24(14-12-23)19-9-5-17(21)6-10-19/h3-10H,2,11-15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNWCXBCJLUOHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
763125-61-7 |
Source
|
Record name | N-(4-ETHYLPHENYL)-2-(4-(4-FLUOROPHENYL)-1-PIPERAZINYL)ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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